molecular formula C16H13F6NO4S B2719204 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1351608-89-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2719204
CAS No.: 1351608-89-3
M. Wt: 429.33
InChI Key: OCWPNMVRTVJNHA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWPNMVRTVJNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity that has garnered interest in pharmacological research. This compound is characterized by its unique trifluoromethyl and trifluoromethoxy substituents, which contribute to its biological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C16H15F6N1O3S
  • Molecular Weight : 393.35 g/mol

Structural Features

  • Trifluoromethyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
  • Hydroxyl Group : Potentially involved in hydrogen bonding, enhancing solubility and bioavailability.
  • Sulfonamide Moiety : Commonly associated with antibacterial activity.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit antimicrobial activity. The presence of the sulfonamide group is critical for this effect, as it mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.

Enzyme Inhibition

Studies have shown that similar compounds can act as inhibitors of various enzymes, including:

  • Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced folate levels, impacting cell proliferation.
  • Carbonic Anhydrase : Implicated in various physiological processes, including acid-base balance and fluid secretion.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of sulfonamide compounds showed significant activity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Neuroprotective Effects : Certain derivatives exhibited neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative disorders like Alzheimer's disease.

In Vitro Studies

In vitro assays have illustrated that the compound exhibits:

  • IC50 Values : Reflecting the concentration required to inhibit 50% of enzyme activity. For example, some related compounds have shown IC50 values ranging from 10 μM to 30 μM against AChE.

Data Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
AntimicrobialVarious Bacteria-
DHFR InhibitionDihydrofolate Reductase15
AChE InhibitionAcetylcholinesterase19.2
Cancer Cell ProliferationMCF-720

The biological activity of this compound can be attributed to:

  • Competitive Inhibition : Competes with PABA for binding sites on bacterial enzymes.
  • Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with target enzymes, enhancing binding affinity.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H12F9NO3S
  • Molecular Weight : 481.3 g/mol
  • IUPAC Name : N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Liver X Receptor Agonism

TO-901317 is recognized as an agonist for Liver X Receptors (LXRα and LXRβ), which play critical roles in lipid metabolism and inflammation. Research indicates that activation of these receptors can lead to beneficial effects in metabolic disorders such as obesity and diabetes.

Case Study: Metabolic Regulation

In a study examining the effects of TO-901317 on lipid metabolism, it was found that the compound significantly increased the expression of genes involved in cholesterol efflux and fatty acid oxidation in liver cells. This suggests its potential utility in treating dyslipidemia and related metabolic disorders .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Its ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents for inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In murine models of inflammation, TO-901317 demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Cancer Research

TO-901317 has shown promise in cancer research, particularly as a potential therapeutic agent for various types of cancer by targeting specific signaling pathways involved in tumor growth.

Case Study: Breast Cancer Cells

Research involving breast cancer cell lines indicated that TO-901317 could inhibit cell proliferation and induce apoptosis through the modulation of LXR signaling pathways. This highlights its potential role as an adjunct therapy in cancer treatment .

Neuroprotective Effects

Emerging studies suggest that TO-901317 may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection Against Oxidative Stress

In vitro studies have demonstrated that TO-901317 can protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in neuroprotection .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
Liver X Receptor AgonismModulates lipid metabolism
Anti-inflammatory PropertiesReduces cytokine levels
Cancer ResearchInhibits proliferation and induces apoptosis
Neuroprotective EffectsProtects against oxidative stress

Comparison with Similar Compounds

Structural Comparison

Compound Name/Identifier Key Structural Features Differences from Target Compound
Target Compound () Hydroxyethyl group, trifluoromethylphenyl, trifluoromethoxy group N/A
N-[2-methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide (E13) Methyl group on phenyl ring, no hydroxyethyl Increased hydrophobicity; lacks H-bond donor from hydroxyl group
GNF-2-deg-BUMP () Pyrimidinyl-benzamide core, alkylamino chain Heterocyclic backbone; distinct pharmacokinetics and target specificity (e.g., kinase inhibition)
(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (E3) Pyridinyl-thiazolyl core, β₃-adrenergic agonist scaffold Targets β₃-adrenergic receptors; thiazole ring enhances receptor interaction
4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide (E8) Trifluoroethyl, tert-butyl, tetrahydropyran groups Enhanced metabolic stability due to trifluoroethyl group; bulky substituents limit membrane permeability

Functional and Pharmacological Insights

  • Hydrogen Bonding: The hydroxyethyl group provides a hydrogen-bond donor absent in analogs like ’s methyl-substituted derivative, which may improve solubility or target engagement.
  • Fluorination Impact: The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., ’s methoxyphenyl derivative). However, excessive fluorination may increase bioaccumulation risks.
  • Heterocyclic Analogs : Compounds with triazole () or thiazole () rings exhibit tautomerism or enhanced receptor affinity but require more complex synthesis pathways.

Q & A

Q. What are the key synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves sequential nucleophilic substitution and sulfonamide coupling. For example:

  • Step 1 : React 4-(trifluoromethoxy)benzenesulfonyl chloride with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol in anhydrous dichloromethane under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
  • Step 2 : Purify intermediates via silica gel chromatography, as described for analogous sulfonamide derivatives .
  • Validation : Confirm structure using 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) to verify molecular integrity .

Q. How is the compound characterized structurally?

  • Spectroscopy : 1H^1 \text{H}/13C^{13} \text{C} NMR identifies proton environments (e.g., hydroxyethyl and trifluoromethoxy groups). 19F^{19} \text{F} NMR is critical for resolving trifluoromethyl and trifluoromethoxy signals .
  • Crystallography : Single-crystal X-ray diffraction (as in related sulfonamides) confirms bond angles, stereochemistry, and hydrogen-bonding networks, which influence solubility and stability .

Q. What preliminary biological screening methods are used for this compound?

  • Enzyme Assays : Test inhibitory activity against soluble epoxide hydrolase (sEH) or proteases via fluorometric assays (e.g., measuring hydrolysis of fluorogenic substrates). IC50_{50} values are compared to reference inhibitors .
  • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in model cell lines, noting the impact of trifluoromethyl groups on membrane permeability .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s selectivity for target enzymes?

  • Docking Studies : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in sEH or other hydrolases. Focus on interactions between the sulfonamide group and catalytic residues (e.g., Tyr381 in sEH) .
  • SAR Analysis : Systematically modify substituents (e.g., replacing trifluoromethoxy with pentafluorosulfanyl) and compare docking scores with experimental IC50_{50} data to refine selectivity .

Q. What strategies address low aqueous solubility while maintaining potency?

  • Prodrug Design : Introduce phosphate or glycoside moieties at the hydroxyethyl group to enhance hydrophilicity, as seen in analogous sulfonamides .
  • Co-Crystallization : Screen with cyclodextrins or ionic liquids to improve dissolution rates without altering bioactivity .

Q. How to resolve contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ across assays)?

  • Assay Standardization : Control variables like buffer pH (sEH activity is pH-sensitive) and substrate concentration. Replicate assays with purified enzyme vs. cell lysates to isolate confounding factors .
  • Metabolite Screening : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem MS to detect sub-1% impurities (e.g., unreacted sulfonyl chloride or des-trifluoromethyl byproducts) .
  • Stability Testing : Accelerated degradation studies under heat/light exposure identify labile groups (e.g., sulfonamide bond hydrolysis) .

Data Contradiction Analysis

Q. Why might NMR and crystallography data conflict in structural assignments?

  • Dynamic Effects : NMR may average signals from conformational isomers, while crystallography captures a static structure. For example, rotational flexibility in the hydroxyethyl group could lead to discrepancies. Use variable-temperature NMR to probe dynamics .

Q. How to interpret conflicting enzyme inhibition results between recombinant and native proteins?

  • Post-Translational Modifications : Native enzymes may have glycosylation or phosphorylation not present in recombinant forms. Perform western blotting or glycan analysis to identify modifications affecting activity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Purity (HPLC)
4-(Trifluoromethoxy)benzenesulfonyl chloridePOCl3_3, 0°C, 2h85>98%
Hydroxyethylamine precursorEt3_3N, DCM, RT, 12h7295%

Q. Table 2. Comparative IC50_{50} Values in Enzyme Assays

EnzymeIC50_{50} (nM)Assay ConditionsReference Compound
sEH (Human recombinant)3.2 ± 0.5pH 7.4, 37°CAUDA (1.8 nM)
sEH (Mouse liver lysate)12.4 ± 2.1pH 7.0, 25°CTPPU (5.6 nM)

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